5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide is a chemical compound with a molecular formula of C15H10ClNO2 It is known for its unique structural features, which include a chloro group, an ethynyl group, and a hydroxybenzamide moiety
Preparation Methods
The synthesis of 5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzoic acid and 3-ethynylaniline.
Coupling Reaction: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3-ethynylaniline in the presence of a base like triethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Scientific Research Applications
5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
5-Chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide can be compared with other similar compounds to highlight its uniqueness:
5-Chloro-N-(3-ethynylphenyl)-2-fluorobenzamide: This compound has a fluorine atom instead of a hydroxy group, which may result in different reactivity and biological activity.
5-Chloro-N-(3-ethynylphenyl)pentanamide: This compound has a pentanamide moiety instead of a hydroxybenzamide moiety, leading to different chemical and physical properties.
Properties
CAS No. |
634186-49-5 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
5-chloro-N-(3-ethynylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H10ClNO2/c1-2-10-4-3-5-12(8-10)17-15(19)13-9-11(16)6-7-14(13)18/h1,3-9,18H,(H,17,19) |
InChI Key |
VOMWEDLABGMDLG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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